molecular formula C10H6O5 B019537 7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid CAS No. 833-52-3

7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid

Cat. No.: B019537
CAS No.: 833-52-3
M. Wt: 206.15 g/mol
InChI Key: SSYRTNYKCKNPJB-UHFFFAOYSA-N
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Description

7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a hydroxyl group at the 7th position, an oxo group at the 2nd position, and a carboxylic acid group at the 6th position on the chromene ring. Coumarins, including this compound, are widely found in nature and have been used in various medicinal and industrial applications .

Mechanism of Action

Target of Action

The primary target of 7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid is the Macrophage Migration Inhibitory Factor (MIF) . MIF is a pro-inflammatory cytokine that plays a crucial role in the immune response and inflammation.

Mode of Action

It is known to interact with its target, mif, and potentially inhibit its activity . This interaction can lead to changes in the immune response and inflammation processes.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its role in inhibiting MIF. This could result in a decrease in pro-inflammatory cytokines, leading to a reduction in inflammation. More research is needed to fully understand these effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst. For instance, the reaction of resorcinol with ethyl acetoacetate in the presence of sulfuric acid can yield the desired coumarin derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Pechmann condensation reactions under controlled conditions to ensure high yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 7-Hydroxy-4-methylcoumarin
  • 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
  • 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid

Uniqueness: 7-Hydroxy-2-oxo-2H-chromene-6-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives. Its carboxylic acid group at the 6th position allows for unique substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

7-hydroxy-2-oxochromene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O5/c11-7-4-8-5(1-2-9(12)15-8)3-6(7)10(13)14/h1-4,11H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYRTNYKCKNPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801303433
Record name Umbelliferone-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833-52-3
Record name Umbelliferone-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=833-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Umbelliferone-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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